2-(3-Ethyl-1-adamantyl)ethanol
Description
Significance of the Adamantane (B196018) Framework in Modern Organic Chemistry
Adamantane (C₁₀H₁₆) is a unique tricyclic hydrocarbon, representing the smallest unit of a diamond's crystal lattice, often referred to as a diamondoid. publish.csiro.au Its perfectly symmetrical and rigid cage-like structure, composed of three fused cyclohexane (B81311) rings in the chair conformation, imparts a range of desirable physicochemical properties that have captured the attention of chemists for decades. researchgate.net The adamantane moiety is renowned for its high degree of lipophilicity (hydrophobicity), thermal stability, and chemical robustness. researchgate.net
In medicinal chemistry, incorporating an adamantane group into a molecule can significantly enhance its therapeutic potential. publish.csiro.au This is often attributed to the bulky, hydrophobic nature of the scaffold, which can improve a drug's ability to cross biological membranes and increase its metabolic stability, leading to a longer duration of action. researchgate.net The rigid framework also serves as a stiff, predictable anchor for positioning functional groups in three-dimensional space, allowing for precise interactions with biological targets like enzymes and receptors. eurekaselect.compublish.csiro.au This strategy of using the adamantane scaffold to escape the "flatland" of traditional aromatic ring systems has become a valuable tool in modern drug discovery. publish.csiro.aupublish.csiro.au Beyond pharmaceuticals, adamantane derivatives are crucial as synthetic intermediates and building blocks for materials science, including the development of polymers, optical materials, and designed nanostructures. researchgate.net
Overview of Adamantane Derivatives in Academic Research
Academic and industrial research has extensively explored adamantane derivatives, leading to a wide array of compounds with diverse applications. acs.org The first major breakthrough was the discovery of amantadine's antiviral activity in the 1960s, which paved the way for further investigation into adamantane-based therapeutics. publish.csiro.au Today, adamantane derivatives are found in clinically approved drugs for treating viral infections, Parkinson's disease, type 2 diabetes, and various skin conditions. publish.csiro.aumdpi.com
Research continues to uncover new potential for these compounds. Scientists are actively designing and synthesizing novel adamantane derivatives as potential agents against cancer, bacterial and fungal infections, and neurodegenerative diseases. acs.orgmdpi.comnih.gov For example, recent studies have focused on adamantane-linked isothiourea derivatives for their antimicrobial and anti-proliferative profiles and adamantane-based compounds as inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). acs.orgnih.gov The ability to functionalize the adamantane cage at its bridgehead (tertiary) or secondary carbon atoms allows for the creation of a vast library of molecules with tailored properties. mdpi.com
Rationale for Investigating Alkylated Adamantyl Ethanol (B145695) Systems
The investigation into alkylated adamantyl ethanol systems, such as the titular 2-(3-Ethyl-1-adamantyl)ethanol, is driven by the desire to fine-tune the properties of the adamantane scaffold. The "alkylated" part refers to the addition of an alkyl group (like ethyl) to the adamantane cage, while the "ethanol" part refers to a -CH₂CH₂OH group attached to the cage.
This combination of features offers several strategic advantages for chemical and pharmaceutical research:
Providing a Reactive Handle : The primary alcohol of the ethanol moiety is a versatile functional group. It can be readily oxidized to form aldehydes or carboxylic acids, or it can be used to form esters and ethers. smolecule.com This allows the alkylated adamantyl ethanol to serve as a key intermediate or building block for synthesizing more complex molecules. smolecule.com
Contextualizing this compound within Adamantane Research
The specific compound, this compound, is a representative of the alkylated adamantyl ethanol class. While detailed research focusing solely on this exact molecule is not widely published in mainstream scientific literature, its structure places it firmly within the ongoing exploration of adamantane derivatives.
Its structure consists of:
An adamantane cage substituted at the 1- and 3-bridgehead positions.
An ethyl group (-CH₂CH₃) at the 3-position.
A 2-hydroxyethyl group (-CH₂CH₂OH) at the 1-position.
This structure is an analogue of the more commonly studied 2-(1-adamantyl)ethanol. Research on related compounds shows that the ethanol side chain can be a key point for further chemical modification. For instance, studies on 2-(1-adamantyl)ethanol demonstrate its use in synthesizing new derivatives, such as adamantane-containing phthalanhydrides for materials science or as a building block for potential therapeutics. chemsrc.com The addition of an ethyl group at the 3-position, as seen in this compound, would be a logical next step in research to explore how modifying a second bridgehead position affects the molecule's properties and potential applications.
Below is a data table of related adamantyl ethanol compounds, illustrating their basic chemical properties.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| 2-(1-Adamantyl)ethanol | 6240-11-5 | C₁₂H₂₀O | 180.29 | Ethanol group at a single bridgehead position. cymitquimica.com |
| 2-(2-Adamantyl)ethanol | 39555-28-7 | C₁₂H₂₀O | 180.29 | Ethanol group at a secondary carbon position. smolecule.com |
| 2-[(3-Ethyl-1-adamantyl)oxy]ethanol | Not widely available | C₁₄H₂₄O₂ | 224.34 | An ether linkage between the ethanol and adamantane cage. cymitquimica.com |
This table highlights the systematic variations researchers explore. The subject of this article, this compound, fits into this matrix as a disubstituted adamantane, offering a unique combination of steric and electronic properties for investigation in materials science and medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-ethyl-1-adamantyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O/c1-2-13-6-11-5-12(7-13)9-14(8-11,10-13)3-4-15/h11-12,15H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXXDSJSUSJJJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC3CC(C1)CC(C3)(C2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801263209 | |
| Record name | 3-Ethyltricyclo[3.3.1.13,7]decane-1-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801263209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1291486-04-8 | |
| Record name | 3-Ethyltricyclo[3.3.1.13,7]decane-1-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1291486-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethyltricyclo[3.3.1.13,7]decane-1-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801263209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic and Advanced Structural Characterization Techniques
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules. For 2-(3-Ethyl-1-adamantyl)ethanol, both ¹H and ¹³C NMR spectroscopy would provide unambiguous evidence for its structure.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl group, the ethanol (B145695) fragment, and the adamantane (B196018) cage.
Ethyl Group: A triplet corresponding to the methyl protons (-CH₃) would appear upfield, coupled to the adjacent methylene (B1212753) protons. The methylene protons (-CH₂-) of the ethyl group would present as a quartet, due to coupling with the methyl protons.
Ethanol Moiety: The methylene protons alpha to the hydroxyl group (-CH₂OH) would likely appear as a triplet, coupled to the adjacent methylene group. The methylene protons beta to the hydroxyl group and attached to the adamantane cage (Adamantyl-CH₂-) would also likely be a triplet. The hydroxyl proton (-OH) would typically appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.
Adamantane Cage: The adamantane protons would exhibit a series of broad, overlapping multiplets in the aliphatic region of the spectrum. The symmetry of the 3-ethyl-1-adamantyl cage is lower than that of unsubstituted adamantane, leading to a more complex set of signals.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide a count of the unique carbon atoms in the molecule, confirming the presence of the ethyl, ethanol, and adamantane units.
Adamantane Carbons: The adamantane cage of a 1,3-disubstituted derivative would show distinct signals for the bridgehead and methylene carbons. The chemical shifts of these carbons are influenced by the nature and position of the substituents. For comparison, the ¹³C NMR spectrum of 1-adamantanol (B105290) shows signals for the quaternary carbon attached to the hydroxyl group, as well as for the secondary and tertiary carbons of the cage. orgsyn.org
Ethyl and Ethanol Carbons: Distinct signals for the methyl and methylene carbons of the ethyl group, as well as the two methylene carbons of the ethanol side chain, are expected. The carbon bearing the hydroxyl group would be shifted downfield due to the electronegativity of the oxygen atom.
A hypothetical ¹³C NMR data table for this compound is presented below, with estimated chemical shifts based on known adamantane derivatives.
| Carbon Atom | Estimated Chemical Shift (ppm) |
| Adamantane C1 (quaternary) | 35-40 |
| Adamantane C3 (quaternary) | 35-40 |
| Adamantane CH (bridgehead) | 30-35 |
| Adamantane CH₂ (methylene) | 40-50 |
| Ethyl -CH₂- | 25-30 |
| Ethyl -CH₃ | 10-15 |
| Ethanol -CH₂- (Adamantyl-CH₂-) | 45-50 |
| Ethanol -CH₂OH | 60-65 |
Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₁₄H₂₄O), the molecular weight is 208.34 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 208. The fragmentation of adamantane derivatives is well-characterized. The most prominent fragmentation pathway for 1-adamantanol involves the loss of water to give a stable adamantyl cation. nist.gov Similarly, for this compound, key fragmentation patterns would likely involve:
Loss of Water: A peak at m/z 190 (M-18) corresponding to the loss of a water molecule.
Loss of the Ethanol Side Chain: Cleavage of the bond between the adamantane cage and the ethanol group could lead to a fragment at m/z 163, corresponding to the 3-ethyl-1-adamantyl cation.
Fragmentation of the Adamantane Cage: The adamantane cage itself can undergo characteristic fragmentation, leading to a series of smaller ions. The most stable and often base peak in the mass spectra of many adamantane derivatives is the adamantyl cation [C₁₀H₁₅]⁺ at m/z 135. nih.gov
A predicted mass spectrometry data table is provided below:
| m/z | Proposed Fragment |
| 208 | [M]⁺ (Molecular Ion) |
| 190 | [M - H₂O]⁺ |
| 163 | [M - CH₂CH₂OH]⁺ |
| 135 | [C₁₀H₁₅]⁺ (Adamantyl cation) |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to the O-H and C-H stretching vibrations.
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration, indicative of hydrogen bonding.
C-H Stretch: Strong absorptions in the 2850-3000 cm⁻¹ region would correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the adamantane cage, the ethyl group, and the ethanol side chain.
C-O Stretch: A distinct absorption in the 1000-1260 cm⁻¹ region would be attributed to the C-O stretching vibration of the primary alcohol.
Adamantane Cage Vibrations: The adamantane skeleton exhibits a series of characteristic fingerprint vibrations in the region below 1500 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the hydrocarbon framework. The symmetric C-C stretching vibrations of the adamantane cage are often strong in the Raman spectrum.
A summary of expected key vibrational frequencies is presented in the table below:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| O-H | Stretching | 3200-3600 (broad) | IR |
| C-H (sp³) | Stretching | 2850-3000 | IR, Raman |
| C-O | Stretching | 1000-1260 | IR |
| C-C | Stretching (Adamantane) | 700-1200 | Raman |
Advanced Diffraction Methods for Solid-State Structure Analysis of Adamantyl Compounds
X-ray diffraction, particularly single-crystal X-ray crystallography, is the definitive method for determining the solid-state structure of a crystalline compound. This technique provides precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.
While no specific crystal structure data for this compound is available, numerous studies on other adamantane derivatives have been published. These studies reveal that the adamantane cage is a rigid and well-defined structural unit. The introduction of substituents can influence the molecular packing and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.
Theoretical and Computational Chemistry Investigations of Adamantane Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. mdpi.com For adamantane (B196018) derivatives, these calculations provide insights into how substituents on the adamantane cage influence its electronic properties. The adamantane core itself is a saturated hydrocarbon, generally unreactive, with functionalization typically occurring at its tertiary bridgehead positions. wikipedia.orgacs.org
For 2-(3-Ethyl-1-adamantyl)ethanol, quantum chemical calculations can map the electron density distribution, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and calculate the electrostatic potential surface. The HOMO and LUMO energies are critical for predicting chemical reactivity; the HOMO-LUMO gap indicates the molecule's kinetic stability. The presence of the electron-donating ethyl group and the polar ethanol (B145695) substituent on the adamantane scaffold is expected to alter the electronic landscape compared to unsubstituted adamantane. The hydroxyl group, in particular, introduces a site for both hydrogen bond donation and acceptance, significantly influencing the molecule's reactivity and intermolecular interactions. DFT-based reactivity descriptors, such as chemical potential and electrophilicity index, can further quantify the molecule's reaction tendencies. mdpi.com
Table 1: Calculated Electronic Properties of Adamantane Derivatives (Illustrative) Calculations performed at the B3LYP/6-31G level of theory. Data is representative.*
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| Adamantane | -7.12 | 1.55 | 8.67 | 0.00 |
| 1-Ethyladamantane | -6.98 | 1.51 | 8.49 | 0.05 |
| 1-Adamantaneethanol | -6.85 | 1.42 | 8.27 | 1.75 |
| This compound | -6.79 | 1.40 | 8.19 | 1.81 |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While the adamantane cage is exceptionally rigid, the substituents attached to it possess conformational flexibility. wikipedia.org Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing detailed information on conformational preferences and intermolecular interactions.
For this compound, MD simulations can explore the rotational freedom of the ethyl and ethanol side chains. These simulations can identify the most stable conformations (rotamers) by analyzing the potential energy surface associated with the rotation around key dihedral angles. Furthermore, MD simulations performed in different solvent environments (e.g., in a water box or a lipid bilayer model) can reveal how the molecule interacts with its surroundings. The hydroxyl group of the ethanol moiety is capable of forming strong hydrogen bonds, and MD simulations can quantify the strength, lifetime, and geometry of these interactions. This information is crucial for understanding the molecule's solubility, membrane permeability, and potential to bind to biological targets. The bulky adamantane group often limits the packing patterns in the solid state, a feature that can also be investigated through solid-state MD simulations. nih.gov
Table 2: Conformational and Interaction Analysis of this compound from MD Simulation (Illustrative) Data represents hypothetical results from a 100 ns simulation in an aqueous environment.
| Parameter | Description | Predicted Value |
|---|---|---|
| Dihedral Angle 1 (Cad-Cad-C-C) | Rotation of the ethyl group | Predominantly anti-periplanar (180° ± 20°) |
| Dihedral Angle 2 (Cad-C-C-O) | Rotation of the ethanol group | Multiple stable rotamers (gauche and anti) |
| Hydrogen Bonds | Average number of H-bonds between the hydroxyl group and water | 2.5 |
| Solvation Free Energy | Energy change upon transferring the molecule from gas phase to water | -5.2 kcal/mol |
Computational Modeling of Reaction Mechanisms and Transition States in Adamantane Synthesis
The synthesis of specifically substituted adamantanes can be challenging due to the cage's inherent stability and the potential for rearrangements under acidic conditions. mdpi.comnih.gov Computational modeling provides a virtual laboratory to investigate reaction mechanisms, identify stable intermediates, and characterize the transition states that govern reaction rates.
The synthesis of this compound would likely involve multi-step processes, such as the initial functionalization of an adamantane precursor followed by the introduction of the ethyl and ethanol groups. For example, a plausible route could involve the Lewis acid-catalyzed alkylation of adamantane. rsc.org Quantum chemical calculations can be used to model each step of the proposed synthetic route. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. researchgate.net This allows for the determination of activation energies, which are directly related to reaction kinetics. Such studies can help rationalize experimental observations, predict the feasibility of a proposed synthetic route over another, and guide the selection of catalysts and reaction conditions to maximize the yield of the desired product. researchgate.net
Table 3: Calculated Activation Energies for a Hypothetical Synthesis Step (Illustrative) Reaction: Friedel-Crafts acylation at the 1-position of 3-ethyladamantane.
| Catalyst | Transition State Structure | Calculated Activation Energy (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| AlCl3 | Sigma complex formation | 15.8 | Favorable reaction rate at moderate temperatures |
| FeCl3 | Sigma complex formation | 21.2 | Slower reaction, requires higher temperatures |
Quantitative Structure-Activity Relationship (QSAR) and Molecular Descriptor Analysis
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug discovery, aiming to build mathematical models that correlate the chemical structure of compounds with their biological activity. mdpi.com The adamantane scaffold is frequently used in medicinal chemistry, and QSAR models help in understanding how modifications to the scaffold affect a drug's potency. nih.gov
To build a QSAR model involving this compound, a series of analogous compounds would be synthesized and tested for a specific biological activity. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, including steric (e.g., molecular volume), electronic (e.g., partial charges), and lipophilic (e.g., LogP) characteristics. For this compound, key descriptors would include its high lipophilicity conferred by the adamantane and ethyl groups, and its hydrogen bonding capacity from the ethanol moiety. Statistical methods are then used to derive an equation that links these descriptors to the observed activity. The resulting QSAR model can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis. mdpi.com
Table 4: Molecular Descriptors for a Hypothetical Series of Adamantane Derivatives (Illustrative)
| Compound | Molecular Weight (g/mol) | LogP | Topological Polar Surface Area (Ų) | Predicted Activity (IC50, µM) |
|---|---|---|---|---|
| 1-Adamantanol (B105290) | 152.24 | 2.35 | 20.2 | 15.4 |
| 1-Adamantaneethanol | 180.29 | 2.91 | 20.2 | 8.7 |
| This compound | 208.35 | 3.95 | 20.2 | 3.1 |
| 2-(3-Propyl-1-adamantyl)ethanol | 222.37 | 4.47 | 20.2 | 1.9 |
In Silico Screening and Virtual Library Design for Adamantane Scaffolds
In silico screening and virtual library design are computational strategies used to identify promising drug candidates from large chemical databases. nih.govmdpi.com The adamantane cage serves as an excellent starting point, or scaffold, for building virtual libraries due to its rigid structure and synthetic tractability.
Starting with the this compound framework, a virtual library can be generated by computationally introducing a variety of substituents at different positions. For example, the hydroxyl group could be replaced with other functional groups (e.g., amines, amides, esters), and the ethyl group could be varied in size and nature. This library of virtual compounds can then be screened against a specific biological target, such as the active site of an enzyme, using molecular docking. nih.govnih.gov Docking algorithms predict the preferred binding orientation of a ligand within a receptor and estimate its binding affinity, typically reported as a docking score. The results of the virtual screen highlight which modifications to the original scaffold are likely to improve binding. This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources in the drug discovery pipeline. nih.gov
Table 5: Virtual Screening Results for a Library Based on the Adamantane Scaffold (Illustrative) Target: Hypothetical Kinase ATP Binding Site
| Compound ID | Modification on this compound Scaffold | Docking Score (kcal/mol) | Key Predicted Interaction |
|---|---|---|---|
| Lead_01 | (Parent Compound) | -7.1 | Hydrogen bond with backbone |
| Lib_01a | -OH replaced with -NH2 | -7.5 | Stronger hydrogen bond with catalytic residue |
| Lib_01b | -OH replaced with -COOH | -8.2 | Salt bridge with lysine (B10760008) residue |
| Lib_01c | Ethyl group replaced with phenyl | -8.9 | Pi-stacking interaction in hydrophobic pocket |
Advanced Synthetic Utility and Derivatization Pathways of 2 3 Ethyl 1 Adamantyl Ethanol
Role as a Key Synthetic Intermediate in Complex Organic Molecule Construction
2-(3-Ethyl-1-adamantyl)ethanol serves as a valuable intermediate in the synthesis of more complex organic molecules due to the presence of two distinct functionalizable sites: the hydroxyl group and the adamantane (B196018) core itself. The synthesis of 1,3-disubstituted adamantane derivatives is a well-established area of adamantane chemistry, providing access to precursors for compounds like this compound. acs.orgnih.gov
The construction of the 3-ethyl-1-adamantyl framework can be achieved through multi-step synthetic sequences starting from adamantane or its derivatives. The inherent reactivity of the tertiary bridgehead positions of the adamantane cage allows for selective functionalization. wikipedia.orgnih.gov For instance, a Friedel-Crafts reaction on adamantane can introduce an acetyl group, which can then be subjected to a series of reactions to yield the 3-ethyl substituent. Subsequent functionalization at another bridgehead position can introduce the ethanol (B145695) moiety.
Once synthesized, this compound becomes a pivotal building block. The hydroxyl group can be readily converted into a variety of other functional groups, such as halides, esters, and ethers, paving the way for coupling reactions to introduce diverse molecular fragments. libretexts.org The bulky 3-ethyl-1-adamantyl group can act as a lipophilic anchor or a sterically demanding substituent to influence the conformation and biological activity of the target molecule. nih.gov
Table 1: Potential Synthetic Transformations from 1,3-Disubstituted Adamantane Precursors
| Starting Material | Reagents and Conditions | Product |
| 1-Adamantanecarboxylic acid | 1. SOCl22. AlCl3, Ethylene3. H2/Pd | 1-Ethyladamantane |
| 1-Ethyladamantane | 1. Br2, AlBr32. Mg, Ethylene (B1197577) oxide3. H3O+ | This compound |
| 1,3-Adamantanediol | 1. PBr32. EtMgBr, CuI3. Ethylene oxide, H3O+ | This compound |
This table presents plausible synthetic routes based on established adamantane chemistry.
Strategies for Further Functionalization of the Adamantyl-Ethanol Moiety
The adamantyl-ethanol moiety in this compound offers multiple avenues for further functionalization. These strategies can be broadly categorized into reactions involving the hydroxyl group and reactions involving the adamantane core.
Functionalization of the Hydroxyl Group: The primary alcohol of the ethanol substituent can undergo a wide range of classical organic transformations. libretexts.org
Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides yields the corresponding esters. This is a common strategy to introduce biodegradable linkages or to append pharmacologically active carboxylic acids.
Etherification: Williamson ether synthesis or other etherification methods can be employed to introduce various alkyl or aryl groups, potentially modulating the compound's solubility and electronic properties.
Oxidation: Oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid, providing further handles for synthetic elaboration, such as reductive amination or amide bond formation.
Conversion to Halides: Treatment with reagents like thionyl chloride or phosphorus tribromide can convert the alcohol to the corresponding chloride or bromide, which are excellent substrates for nucleophilic substitution reactions. libretexts.org
Functionalization of the Adamantane Core: While the existing substituents at the 1 and 3 positions direct further reactions, selective C-H functionalization of the remaining bridgehead or methylene (B1212753) positions of the adamantane cage is a growing area of research. nih.govacs.orgchemrxiv.orgchemrxiv.org Photocatalysis and transition-metal-catalyzed reactions have shown promise in achieving selective C-H activation of adamantanes, allowing for the introduction of additional functional groups. acs.orgacs.org
Table 2: Representative Functionalization Reactions of Adamantyl Alcohols
| Reaction Type | Reagents | Product Functional Group |
| Esterification | Acyl chloride, Pyridine | Ester (-O-C=O)-R) |
| Etherification | NaH, Alkyl halide | Ether (-O-R) |
| Oxidation | PCC or PDC | Aldehyde (-CHO) |
| Oxidation | Jones reagent (CrO3/H2SO4) | Carboxylic acid (-COOH) |
| Halogenation | SOCl2 | Chloroalkane (-Cl) |
This table illustrates common transformations of the hydroxyl group in adamantyl ethanol derivatives.
Design and Synthesis of Novel Adamantane-Containing Architectures
The rigid, three-dimensional structure of the adamantane core makes this compound an attractive scaffold for the design and synthesis of novel molecular architectures with well-defined spatial arrangements of functional groups. researchgate.net By strategically functionalizing both the ethanol moiety and potentially other positions on the adamantane cage, chemists can construct molecules with specific shapes and functionalities.
For example, the hydroxyl group can be used as an attachment point for linking the adamantane unit to other molecular entities, such as peptides, polymers, or other pharmacophores. The ethyl group at the 3-position provides additional steric bulk and lipophilicity, which can be exploited in the design of enzyme inhibitors or receptor ligands where a specific hydrophobic pocket needs to be occupied. nih.gov
The synthesis of these novel architectures often involves multi-step sequences that combine the functionalization strategies mentioned in the previous section with various coupling reactions, such as Suzuki, Sonogashira, or click chemistry, to assemble the final complex molecule. The predictable geometry of the adamantane scaffold allows for a more rational approach to molecular design compared to more flexible aliphatic or aromatic systems. mdpi.com
Contribution to Scaffold Diversity in Contemporary Chemical Libraries
The adamantane scaffold is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. nih.gov The incorporation of the 3-ethyl-1-adamantyl ethanol moiety into chemical libraries significantly enhances their structural diversity and explores new regions of chemical space.
The lipophilic and bulky nature of the adamantane core can improve the pharmacokinetic properties of drug candidates, such as increasing their metabolic stability and membrane permeability. nih.govpensoft.net The ethyl group provides an additional lipophilic element, while the ethanol handle allows for the attachment of a wide variety of polar and non-polar groups, leading to a library of compounds with a broad range of physicochemical properties.
The use of solid-phase synthesis techniques, where the adamantyl ethanol derivative is attached to a resin via its hydroxyl group, can facilitate the rapid generation of a large number of analogs for high-throughput screening. nih.gov This approach allows for the systematic exploration of the structure-activity relationships of adamantane-containing compounds.
Integration into Polymeric and Supramolecular System Design
The unique properties of the adamantane cage also make this compound a valuable component in the design of advanced polymeric and supramolecular systems.
Polymeric Systems: The hydroxyl group of this compound can be converted into a polymerizable group, such as a methacrylate (B99206) or an acrylate. Copolymerization of these adamantyl-containing monomers with other monomers can lead to polymers with enhanced thermal stability, mechanical strength, and optical properties. researchgate.net The bulky adamantane groups can increase the glass transition temperature of the polymer and improve its resistance to chemical and physical degradation.
Supramolecular Systems: Adamantane derivatives are well-known for their ability to form strong host-guest complexes with cyclodextrins. nih.govnih.gov The 3-ethyl-1-adamantyl moiety of this compound can act as a guest that binds within the hydrophobic cavity of a cyclodextrin (B1172386) host. This interaction can be used to construct self-assembling supramolecular structures, such as hydrogels, nanoparticles, and drug delivery systems. nih.govtandfonline.com The ethanol group can be further functionalized to introduce other recognition motifs or to attach the supramolecular assembly to a surface or another molecule. The formation of these supramolecular assemblies is a dynamic and reversible process, which can be controlled by external stimuli, leading to the development of "smart" materials. mdpi.com
Future Research Perspectives and Emerging Trajectories for Adamantane Based Alcohols
Exploration of Novel and Sustainable Synthetic Routes
The synthesis of substituted adamantanes has traditionally relied on methods that can be harsh and lack efficiency. doi.org Future research is increasingly directed towards novel and sustainable synthetic routes that offer higher yields, greater selectivity, and milder reaction conditions.
Key Research Directions:
C-H Functionalization: A significant frontier is the direct functionalization of adamantane's strong C-H bonds. nih.gov Advanced methods using photoredox and hydrogen atom transfer (HAT) catalysis are enabling the selective alkylation of adamantane's tertiary (bridgehead) positions. acs.orgchemrxiv.orgacs.org These techniques could provide a direct pathway to introduce the ethyl group onto the adamantane (B196018) core, bypassing multi-step classical syntheses.
Catalyst-Controlled Selectivity: The development of new catalysts allows for unprecedented control over which C-H bond reacts, even in the presence of other, traditionally more reactive sites. chemrxiv.orgacs.org This is crucial for synthesizing complex, polyfunctional adamantane derivatives with high precision.
Multi-component Reactions: Green synthesis approaches, such as multi-component reactions like the Biginelli reaction, are being explored for creating adamantane derivatives under solvent-free conditions. rsc.orgrsc.org Adapting such strategies could lead to more efficient and environmentally friendly syntheses of precursors to adamantane alcohols.
Economical and Eco-Friendly Processes: Research into concise, economical, and greener syntheses, such as improved Ritter reactions followed by mild hydrolysis, reduces the use of hazardous solvents and reagents, making the production of adamantyl intermediates more suitable for large-scale application. tandfonline.com
For 2-(3-Ethyl-1-adamantyl)ethanol, these strategies could converge to create a highly efficient synthesis. For instance, a catalyst-controlled C-H ethylation of a 1-adamantane ethanol (B145695) precursor could offer a direct and sustainable route to the final product.
Potential for Integration into Advanced Materials Science Research and Nanotechnology
The rigid and bulky nature of the adamantane cage makes it an excellent building block for advanced materials, imparting properties such as thermal stability and enhanced mechanical strength. wikipedia.org Adamantane-based alcohols, with their reactive hydroxyl groups, are particularly valuable for integration into polymers and nanomaterials.
Emerging Applications:
High-Performance Polymers: Adamantane derivatives are used to create polymers for applications like coatings for electronic displays. wikipedia.org The this compound molecule could serve as a monomer or a modifying agent. The ethanol group provides a reactive site for polymerization (e.g., to form polyesters or polyurethanes), while the bulky ethyladamantyl group would influence the polymer's physical properties, such as its glass transition temperature, solubility, and dielectric constant. researchgate.net
Organic Semiconductors: Novel side groups, such as ethyladamantyl, have been shown to induce favorable stacking interactions between conjugated cores in organic semiconducting materials, enhancing charge mobility while maintaining solubility for easier processing. researchgate.net
Nanotechnology and Self-Assembly: Adamantane's ability to act as a guest in host-guest chemistry, particularly with cyclodextrins, is well-established and forms the basis for self-assembling nanostructures. nih.gov this compound could be used to functionalize surfaces or other molecules, using the adamantyl group as a robust anchor for creating organized molecular assemblies or for targeted drug delivery systems. nih.gov The ethyl group would fine-tune the binding affinity and stability within these supramolecular systems.
Development of Catalytic Applications Involving Adamantane Derivatives
Due to its steric bulk and chemical inertness, the adamantyl group is a valuable component in the design of ligands and catalysts. researchgate.net It can be used to create a specific steric environment around a metal center, influencing the catalyst's activity and selectivity.
Future Catalytic Roles:
Bulky Ligand Design: The hydroxyl group of this compound provides a convenient handle to attach the adamantyl moiety to phosphines, N-heterocyclic carbenes, or other ligand scaffolds. The resulting ligands would be exceptionally bulky, a desirable trait for promoting certain reactions, such as cross-coupling or olefin metathesis. researchgate.net
Organocatalysis: Adamantane-containing scaffolds are being explored in a variety of organocatalysts. The defined three-dimensional structure of the adamantane cage can be used to create chiral environments, paving the way for new asymmetric catalysts.
Selective Functionalization Catalysts: As seen in C-H functionalization, adamantane derivatives themselves are key components of catalysts, such as the quinuclidine-based HAT catalysts used to activate strong C-H bonds. acs.org The specific substitution pattern of this compound could be leveraged to design new catalysts with tailored electronic and steric properties for highly selective transformations.
Interdisciplinary Research with Emerging Chemical Technologies
The unique properties of adamantane derivatives place them at the intersection of chemistry, biology, and materials science. Future research will increasingly leverage this interdisciplinary nature.
Interdisciplinary Trajectories:
Supramolecular Chemistry and Drug Delivery: The strong interaction between adamantane and host molecules like cucurbiturils and cyclodextrins is a major area of research. nih.gov These systems can be used to improve the solubility, bioavailability, and targeted delivery of drugs. this compound could be incorporated into drug conjugates, where the adamantyl group serves as a "lipophilic bullet" to anchor the molecule to a carrier system or a biological membrane. nih.gov
Molecular Machines and Nanocars: The rigidity and defined geometry of adamantane make it an ideal chassis or wheel component for molecular-scale machines. researchgate.net Functional groups, like the alcohol in this compound, provide points for connecting other molecular components.
Biomaterials and Surface Recognition: Adamantane derivatives can be anchored in the lipid bilayers of liposomes to create functionalized surfaces for studying cell recognition or for creating targeted therapeutic vesicles. nih.gov The specific structure of this compound would influence how it partitions into and orients within a cell membrane.
Opportunities in Green Chemistry and Environmentally Benign Synthesis of Adamantyl Compounds
The principles of green chemistry are becoming central to the synthesis of all chemical compounds, including adamantane derivatives. The goal is to develop processes that are more efficient, produce less waste, and use less hazardous materials.
Green Chemistry Initiatives:
Solvent-Free Reactions: Performing reactions under solvent-free conditions, as demonstrated in some multi-component reactions for adamantane derivatives, significantly reduces environmental impact. rsc.orgresearchgate.net
Atom Economy: Designing synthetic routes with high atom economy, where most of the atoms from the reactants are incorporated into the final product, is a key goal. Direct C-H functionalization is an excellent example of an atom-economical reaction. nih.gov
Biocatalysis: The use of enzymes to perform selective transformations on the adamantane scaffold is an emerging area. Biocatalysis can offer high selectivity under mild, aqueous conditions, representing a truly green approach to synthesizing complex molecules like hydroxylated adamantanes. researchgate.net
Reducing Hazardous Reagents: Future synthetic methods will focus on replacing toxic and harsh reagents (e.g., fuming nitric acid, bromine) with milder, safer alternatives, as demonstrated in newer, one-pot syntheses of adamantane intermediates. tandfonline.com
Applying these principles to the synthesis of this compound will be a key objective for future research, ensuring that its potential can be realized in a sustainable and environmentally responsible manner.
Q & A
Q. What strategies resolve contradictions in spectroscopic data or unexpected byproducts during synthesis?
- Methodological Answer : Discrepancies in NMR or IR spectra often arise from impurities or stereochemical variations. For example, adamantyl groups may adopt multiple conformers, causing signal splitting. High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) can differentiate isomers. If byproducts form (e.g., due to incomplete alkylation), column chromatography with gradient elution (hexane/ethyl acetate) or preparative HPLC is recommended. Contradictions in vaporization enthalpy calculations (e.g., ±5 kJ/mol variations) require revisiting computational models, such as the "centerpiece" approach for thermodynamic frameworks .
Q. How can thermodynamic properties (e.g., vaporization enthalpy, solubility) of this compound be predicted experimentally and computationally?
- Methodological Answer : Experimental determination involves calorimetry (e.g., differential scanning calorimetry) or gas-phase measurements. Computational methods like group-contribution models or density functional theory (DFT) calculate vaporization enthalpies by partitioning contributions from adamantyl and ethanol moieties. For example, the "centerpiece" approach isolates enthalpy contributions of functional groups, reducing error margins to <10% . Solubility in polar solvents (e.g., ethanol, DMSO) can be modeled using Hansen solubility parameters, accounting for the compound’s hydrophobicity.
Q. What in vitro assays are suitable for evaluating the biological activity of adamantyl-ethanol derivatives?
- Methodological Answer : Adamantyl derivatives often exhibit physiological activity due to their lipophilicity and membrane permeability. Standard assays include:
- Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition) with IC₅₀ determination.
- Cytotoxicity : MTT or resazurin assays on cell lines (e.g., HEK-293, HeLa) at concentrations of 10–100 µM.
- Receptor binding : Radioligand displacement studies (e.g., for GPCRs) using tritiated ligands.
Positive controls (e.g., memantine for adamantane-based neuroactive compounds) validate experimental setups .
Q. How do steric effects from the 3-ethyl-adamantyl group influence reaction kinetics in further derivatization?
- Methodological Answer : The adamantyl group’s bulkiness slows nucleophilic substitution or esterification reactions. Kinetic studies (e.g., monitoring via GC-MS or HPLC) reveal rate constants 2–3 orders lower than non-adamantyl analogs. For esterification, activating agents (e.g., DCC/DMAP) or microwave-assisted synthesis (60–100°C, 30 minutes) mitigate steric hindrance. Computational docking studies (e.g., using AutoDock Vina) can predict steric clashes in enzyme-binding applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
